molecular formula C10H9N3O4 B8573207 ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B8573207
M. Wt: 235.20 g/mol
InChI Key: UUJNTTLPYPJRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of both nitro and ethoxycarbonyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antileishmanial activities.

    Medicine: Research has explored its potential as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to its interaction with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The nitro group in its structure is also known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine: Known for its anti-inflammatory activity.

    5-nitroimidazole derivatives: These compounds have shown significant antileishmanial activity.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-4-3-5-8-11-6-9(12(7)8)13(15)16/h3-6H,2H2,1H3

InChI Key

UUJNTTLPYPJRTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=C(N21)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 19.02 g (0.10 mol) of 5-ethoxycarbonylimidazo[1,2-a]pyridine in 50 ml of conc. sulfuric acid was added dropwise, while stirring under ice-cooling, 40 ml of conc. nitric acid. The mixture was stirred for 20 minutes at the same temperature. The reaction mixture was poured into ice-water, which was neutralized with a 10% aqueous solution of NaOH. The resulting precipitates were collected by filtration, washed with water and dried to afford 20.38 g of the desired compound (86.6%, a pale yellow solid).
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19.02 g
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ice water
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aqueous solution
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